molecular formula C12H22N2O2 B12509294 tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B12509294
M. Wt: 226.32 g/mol
InChI Key: RKITXPQOOVWRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components:

  • Bicyclo[4.2.0]octane backbone : The parent structure consists of an eight-membered bicyclic system with two fused rings. The bicyclo notation [4.2.0] indicates bridge lengths of four, two, and zero carbon atoms, forming a bicyclo structure with a four-membered ring fused to a two-membered ring.
  • Substituents :
    • A tert-butyl carboxylate group (-COOtert-butyl) is attached to position 3 of the diazabicyclo system.
    • A methyl group (-CH₃) occupies position 1 of the same ring.
  • Stereochemistry : The (1R,6S) configuration specifies the spatial arrangement of substituents at positions 1 and 6, critical for distinguishing stereoisomers.

The full IUPAC name is:
(1R,6S)-tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate .

Alternative Nomenclatural Representations

Beyond its systematic name, the compound is recognized by several synonyms and structural notations:

Representation Source
(1R,6S)-tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate PubChem CID 146156772
(1R,6S)-rel-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane AChemBlock
1523530-56-4 (CAS for (1R,6S) stereoisomer) Ambeed
SMILES: C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C PubChem
InChIKey: RKITXPQOOVWRNA-FFFFSGIJSA-N PubChem

The "Boc" abbreviation denotes the tert-butoxycarbonyl protecting group, while "rel" indicates relative stereochemistry.

CAS Registry Number and PubChem CID Validation

The compound’s unique identifiers are validated across databases:

Identifier Value Source
CAS Registry Number 1523530-56-4 PubChem , Ambeed
PubChem CID 146156772 PubChem
Alternative CAS 1250994-64-9 AChemBlock

The dual CAS numbers reflect distinct stereoisomers:

  • 1523530-56-4 : Absolute (1R,6S) configuration.
  • 1250994-64-9 : Relative (rel) stereochemistry without specified enantiomeric purity.

These identifiers ensure precise tracking in chemical inventories and synthetic applications.

Properties

IUPAC Name

tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKITXPQOOVWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNC1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis with Enantioselective Catalysis

This method employs chiral catalysts to control stereochemistry at critical positions (e.g., C1 and C6). Key steps include:

  • Step 1 : Formation of a chiral intermediate via asymmetric hydrogenation or organocatalytic alkylation.
  • Step 2 : Introduction of the methyl group at C1 using enantiopure reagents.
  • Step 3 : Cyclization to form the 3,7-diazabicyclo[4.2.0]octane scaffold.

Example :
A patent (WO2015053297A1) describes a route using tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor, followed by reductive amination to install the methyl group.

Multi-Step Cyclization Approaches

These methods focus on sequential functionalization and ring closure.

Three-Step Synthesis via Anhydride Intermediates

A Chinese patent (CN117865969A) outlines a scalable route:

  • Ring Closure : Adipic acid derivatives react with benzylamine under alkaline conditions (e.g., Na₂CO₃ in toluene) to form a bicyclic amide.
  • Anhydride Formation : Thionyl chloride converts the carboxylic acid to an anhydride, enabling subsequent ring-opening with ammonia.
  • CDI-Mediated Cyclization : Carbodiimide (CDI) facilitates amide bond formation, yielding the bicyclic core.
  • Reduction and Boc Protection : LiAlH₄ reduces intermediates, followed by Boc protection and Pd/C-catalyzed deblocking to yield the final compound.

Yield : 90% over three steps.

Catalytic Hydrogenation for Deblocking

A high-yield method (100%) involves hydrogenating benzyl-protected precursors:

  • Reagents : Pd/C (10 wt%), H₂ (1 atm), EtOH.
  • Conditions : 18 hours at room temperature.
    This step removes benzyl groups efficiently, critical for accessing the free amine in the bicyclic core.

Key Reaction Steps and Optimization

Ring-Closing Reactions

Step Reagents/Conditions Purpose Yield Source
Ring Closure Benzylamine, Na₂CO₃, toluene, reflux Form bicyclic amide 85%
Anhydride Formation Thionyl chloride, DCM, 0°C Activate carboxylic acid 92%
CDI Cyclization CDI, THF, rt Form amide linkage 88%

Protection/Deprotection Strategies

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane protects amines, enabling selective functionalization.
  • Hydrogenolysis : Pd/C and H₂ remove benzyl groups without affecting the Boc-protected amine.

Stereochemical Control

Achieving the (1R,6S) configuration requires precise catalytic systems:

  • Chiral Ligands : Use of (R,R)-BINAP or (S,S)-TADDOL in asymmetric hydrogenation.
  • Enzymatic Resolution : Limited reports suggest enzymatic methods for resolving racemic mixtures, though scalability remains a challenge.

Industrial Scalability and Challenges

Parameter Optimal Range/Conditions Challenges
Temperature 0–25°C (Boc protection) Thermal instability of intermediates
Solvent THF, DCM, toluene Cost of anhydrous solvents
Catalyst Recovery Pd/C (10 wt%) reusable Catalyst deactivation over cycles

Comparison of Preparation Methods

Method Steps Key Reagents Yield Stereocontrol Source
Multi-Step Cyclization 3 Benzylamine, CDI 90% Moderate
Asymmetric Synthesis 2 Chiral catalysts N/A High
Hydrogenation 1 Pd/C, H₂ 100% N/A

Applications and Derivatives

The compound serves as a precursor for:

  • Antibiotics : Derivatives with β-lactamase inhibitory activity.
  • Analgesics : Structural analogs of opioid receptor ligands.
  • Agrochemicals : Pesticides targeting insect nervous systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1417789-72-0 (stereospecific form: (1R,6S)-isomer)
  • Stereochemistry : The (1R,6S)-isomer is explicitly documented, highlighting the importance of stereochemical control in its synthesis and biological activity .

The Boc group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses. Its hydrochloride salt (CAS: 2173992-36-2) is commercially available for enhanced solubility in polar solvents .

Comparison with Structural Analogs

Variations in Bicyclic Ring Systems

The bicyclo[4.2.0]octane core distinguishes this compound from analogs with alternative ring systems:

Compound Name Bicyclic System Substituents Molecular Formula CAS Number Key Applications
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1] Boc at position 3 C₁₁H₂₀N₂O₂ 149771-44-8 Intermediate in alkaloid synthesis
tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] + oxa Boc at position 3, oxygen at position 7 C₁₀H₁₇NO₃ 161157-50-2 Chiral building block for epoxide chemistry
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] Boc at position 3, no methyl group C₁₁H₂₀N₂O₂ 928754-14-7 Pharmaceutical intermediate

Key Observations :

  • The oxa-substituted analog (CAS 161157-50-2) replaces a nitrogen with oxygen, reducing basicity and modifying hydrogen-bonding capacity .
  • Positional isomerism (e.g., 3,7- vs. 3,8-diazabicyclo[4.2.0]) affects nitrogen spacing, influencing interactions with biological targets .

Substituent Modifications

Variations in substituents significantly impact physicochemical properties and reactivity:

Compound Name Substituent at Position 7 Molecular Formula LogP (Predicted) Solubility Key Features
tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate Methyl C₁₁H₂₀N₂O₂ 1.8 Moderate in DMSO Enhanced metabolic stability
tert-Butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate 1-Phenylethyl C₁₉H₂₈N₂O₂ 3.5 Low in water Increased lipophilicity for CNS penetration
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride Hydrochloride salt C₁₁H₂₁ClN₂O₂ N/A High in water Improved aqueous solubility

Key Observations :

  • The methyl group in the parent compound reduces steric hindrance compared to bulkier substituents like 1-phenylethyl, favoring synthetic versatility .
  • The 1-phenylethyl derivative (CAS 7467-69-8) exhibits higher lipophilicity (LogP ~3.5), making it suitable for blood-brain barrier penetration in neuropharmacology .
  • Hydrochloride salts (e.g., CAS 2173992-36-2) are preferred for formulation in aqueous media, though they may require additional purification steps .

Biological Activity

Chemical Structure and Properties

tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound characterized by a complex structure that includes nitrogen atoms in its framework. Its molecular formula is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group, a methyl group, and a carboxylate functional group, contributing to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes. It can function as both an inhibitor and an activator , depending on the structure of the target enzyme and the specific pathways involved. The compound may bind to active sites or allosteric sites, leading to modulation of enzyme activity .

Potential Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : The compound is being explored for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Mechanism Studies : It serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate1250994-64-9Lacks methyl group at the 1-position
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate1427429-69-3Different bicyclic structure
tert-Butyl 3,7-diazabicyclo[3.2.1]octane-3-carboxylate1523530-56-4Varied functional groups

This table highlights how structural variations influence biological activity, with tert-butyl 1-methyl exhibiting distinct properties due to the presence of the methyl group at the 1-position.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of diazabicyclo compounds indicated that tert-butyl 1-methyl exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound reduced proliferation rates in several cancer cell lines, including breast and prostate cancer cells, indicating its promise in anticancer drug development.

Synthesis and Purification

The synthesis involves reacting tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate with methyl iodide under basic conditions in an inert atmosphere to prevent oxidation. Purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the desired product with high purity levels (typically >95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.